4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester
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Description
4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C19H16FNO4 and its molecular weight is 341.338. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Derivatization and High-Performance Liquid Chromatography (HPLC)
Quinoline derivatives, such as 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, have been utilized as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in HPLC. This application is critical for biomedical analysis, demonstrating the potential use of quinoline derivatives in enhancing detection limits and separating compounds on reversed-phase columns with aqueous methanol as an eluent (Yamaguchi et al., 1987).
Synthesis of Pharmaceutically Active Compounds
Another significant application is in the synthesis of pharmaceutically active compounds. For instance, 3-substituted octahydrobenzo[g]quinolines are vital intermediates. A practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the value of quinoline derivatives in pharmaceutical manufacturing (Bänziger et al., 2000).
Novel Fluorophores for Biomedical Analysis
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, serves as a novel fluorophore with strong fluorescence across a wide pH range. This characteristic is beneficial for biomedical analysis, providing a stable and sensitive method for fluorescent labeling and determination of carboxylic acids (Hirano et al., 2004).
Antibacterial Activity
The synthesis and evaluation of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown potent antibacterial activity, especially against gram-positive bacteria. This illustrates the potential of quinoline derivatives in developing new antibacterial agents (Jung et al., 2001).
Amylolytic Agents
Novel fluorine-bearing quinoline-4-carboxylic acids and related compounds have been synthesized and exhibited high to moderate activity against Aspergillus fungi as amylolytic agents. This application highlights the potential of quinoline derivatives in fungicidal activities and the development of new compounds for agricultural or medicinal use (Makki et al., 2012).
Properties
IUPAC Name |
methyl 4-[(2-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-13-7-8-16-14(9-13)18(10-17(21-16)19(22)24-2)25-11-12-5-3-4-6-15(12)20/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDTWWAEGLHNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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